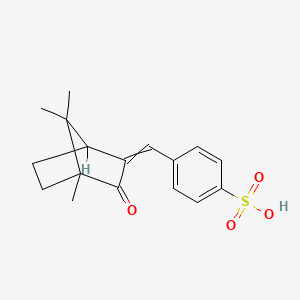

Benzylidene camphor sulfonic acid

Description

Propriétés

Numéro CAS |

56039-58-8 |

|---|---|

Formule moléculaire |

C17H20O4S |

Poids moléculaire |

320.4 g/mol |

Nom IUPAC |

4-[(E)-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21)/b13-10+ |

Clé InChI |

KKJKXQYVUVWWJP-JLHYYAGUSA-N |

SMILES canonique |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Benzylidene Camphor Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Benzylidene Camphor Sulfonic Acid (BCSA), chemically known as α-(2-Oxoborn-3-ylidene)toluene-4-sulfonic acid, is a significant organic compound widely utilized as a broad-spectrum UV filter in sunscreens and other cosmetic products to protect the skin from UVA and UVB radiation.[1] Its water-solubility, imparted by the sulfonic acid group, is a key property that allows for its incorporation into aqueous formulations, representing an advancement in the development of UV filters.[2] This guide provides a detailed exploration of its synthesis mechanism, experimental protocols, and relevant chemical data.

Core Synthesis Mechanism: Aldol Condensation

The primary and most traditional method for synthesizing this compound is through a base-catalyzed aldol condensation reaction.[2] This process involves the condensation of camphor sulfonic acid with benzaldehyde.[2]

The mechanism proceeds through the following key steps:

-

Enolate Formation: A base, such as sodium hydroxide or sodium methoxide, deprotonates the camphor sulfonic acid at the alpha-carbon position (C3), which is acidic. This action forms a resonance-stabilized enolate ion.[2]

-

Nucleophilic Attack: The newly formed nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the benzaldehyde molecule.[2] This results in the formation of an intermediate alkoxide.

-

Protonation and Dehydration: The alkoxide intermediate is protonated, typically by the solvent or a weak acid present in the medium, to form an aldol addition product. This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable α,β-unsaturated ketone structure of this compound.

References

An In-depth Technical Guide to the Photochemical and Photophysical Properties of Benzylidene Camphor Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical and photophysical properties of benzylidene camphor derivatives, with a primary focus on the widely used UV filter, 4-Methylbenzylidene Camphor (4-MBC), also known as Enzacamene. It also briefly covers the water-soluble derivative, Benzylidene Camphor Sulfonic Acid. This document details their mechanisms of UV absorption, photostability, and potential signaling pathway interactions, supported by experimental protocols and quantitative data.

Core Photophysical and Photochemical Properties

Benzylidene camphor derivatives are organic compounds utilized in the cosmetics industry for their ability to absorb UVB radiation. Their function is rooted in their molecular structure, which allows for the dissipation of UV energy.

The primary mechanism for energy dissipation in these compounds is a reversible cis-trans (E/Z) photoisomerization around the exocyclic carbon-carbon double bond. Upon absorbing a photon, the molecule transitions to an excited state and then relaxes by converting from the (E)-isomer to the (Z)-isomer, releasing the absorbed energy as heat. This process is largely reversible, and a photostationary state is quickly reached where both isomers coexist.[1][2] This rapid and reversible isomerization contributes to their function as effective UV filters.[1][2]

4-Methylbenzylidene Camphor (4-MBC) / Enzacamene

4-MBC is a UVB filter with a peak absorbance at approximately 300 nm.[3] While it is effective at absorbing UVB radiation, its photostability is a subject of considerable study. The quantum yield for its isomerization is reported to be between 0.13 and 0.3, which is relatively low.[4] This suggests that other photochemical processes may occur, potentially leading to photodegradation under certain conditions.[4] Commercial formulations of 4-MBC typically consist of over 99% of the (E)-isomer in a racemic mixture.[5]

This compound (BCSA)

This compound is distinguished by its sulfonic acid group, which renders the molecule water-soluble.[6] This property allows for its incorporation into aqueous cosmetic formulations.[6] It is also used as a UV filter and absorber.[7][8] The synthesis of BCSA typically involves the condensation of camphor sulfonic acid with benzaldehyde.[6][9]

Quantitative Photophysical and Photochemical Data

The following tables summarize the key quantitative data for 4-Methylbenzylidene Camphor. Data for this compound is less prevalent in the literature.

Table 1: UV Absorption Properties of 4-Methylbenzylidene Camphor (4-MBC)

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 299 ± 2 nm | Methanol | [10] |

| 300 nm | Ethanol | [3][10] | |

| Specific Extinction (E1%/1cm) | min. 930 | Methanol | [10] |

| 954 | Ethanol | [10] |

Table 2: Photochemical Properties of 4-Methylbenzylidene Camphor (4-MBC)

| Property | Value | Conditions | Reference |

| Isomerization Quantum Yield (Φiso) | 0.13 - 0.3 | Not specified | [4] |

| Degradation under Solar/Free Chlorine | Pseudo-first-order rate constant: 0.0137 s-1 | pH = 7 | [11][12] |

| Degradation by UV/Persulfate | Pseudo-first-order rate constant: 0.1349 min-1 | [4-MBC]0 = 0.4 μM, [persulfate]0 = 12.6 μM, pH = 7 | [13] |

| Degradation by Photo-Fenton | 96.71% degradation | Not specified | [14][15] |

| Degradation by UV Irradiation (300W Hg lamp) | 85.4% reduction in concentration after 90 min (primarily isomerization) | Not specified | [14][15] |

Signaling Pathway Interactions: Endocrine Disruption

A significant area of research for 4-MBC is its potential to act as an endocrine disruptor. Studies have shown that 4-MBC can interact with both the estrogen and thyroid signaling pathways.

Estrogenic Activity

4-MBC has been demonstrated to bind to and activate estrogen receptors (ER), specifically ERα and ERβ, with a preference for ERβ.[4] This interaction can lead to estrogen-like effects, such as stimulating the proliferation of estrogen-dependent breast cancer cells (MCF-7).[16][17] The mechanism is believed to be through nonclassical estrogen signaling pathways that do not necessarily involve gene regulation by the nuclear ER.[18]

Thyroid Axis Disruption

Research indicates that 4-MBC can interfere with the pituitary-thyroid axis. In animal studies, exposure to 4-MBC has been associated with increased Thyroid-Stimulating Hormone (TSH) levels and decreased thyroxine (T4) levels, which is indicative of hypothyroidism.[19] It has also been shown to increase the gene expression of the TSH receptor and other key proteins in the thyroid gland.[19]

The following diagram illustrates the proposed signaling pathway for the endocrine-disrupting effects of 4-MBC.

Caption: Signaling pathways for 4-MBC endocrine disruption.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the photochemical and photophysical properties of benzylidene camphor derivatives.

Protocol for UV-Visible Spectroscopy

Objective: To determine the UV absorption spectrum and molar absorptivity of the compound.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Analytical balance

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

Compound of interest (e.g., 4-MBC)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of the compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 250-400 nm for UVB filters).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute sample solution, then fill the cuvette with that solution.

-

Wipe the optical surfaces of the cuvette and place it in the sample holder.

-

Record the absorption spectrum.

-

Repeat this step for all prepared dilutions, moving from the least concentrated to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the absorbance values at λmax for each concentration, create a calibration curve (Absorbance vs. Concentration).

-

The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) since the path length (b) is 1 cm.

-

The following diagram illustrates the experimental workflow for UV-Visible Spectroscopy.

Caption: Workflow for UV-Visible Spectroscopy.

Protocol for Photostability Testing

Objective: To evaluate the change in UV absorbance of a compound after exposure to a controlled dose of UV radiation.

Materials:

-

Sunscreen/UV filter formulation

-

Polymethyl methacrylate (PMMA) plates or other suitable substrate

-

Solar simulator with a controlled UV output

-

UV-Vis spectrophotometer with a plate holder

-

Balance

Procedure:

-

Sample Preparation:

-

Accurately weigh the PMMA plate.

-

Apply a uniform thin film of the sunscreen formulation onto the PMMA plate at a standard concentration (e.g., 1.0-2.0 mg/cm²).

-

Spread the sample evenly over the surface.

-

Allow the film to dry in the dark for a specified time (e.g., 30 minutes).

-

-

Initial Absorbance Measurement:

-

Place the PMMA plate with the dried sunscreen film into the spectrophotometer.

-

Measure the initial absorbance spectrum (T0) across the UV range (290-400 nm).

-

-

UV Irradiation:

-

Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose can be defined in terms of Joules/cm² or as a factor of the product's SPF.

-

-

Post-Irradiation Absorbance Measurement:

-

After irradiation, immediately measure the final absorbance spectrum (T1) of the sample on the PMMA plate.

-

-

Data Analysis:

-

Compare the pre- and post-irradiation spectra.

-

Calculate the change in the area under the curve (AUC) for the UVB and UVA regions to quantify the loss of protection.

-

Photostability can be expressed as the percentage of remaining UV protection after irradiation.

-

The following diagram illustrates the experimental workflow for photostability testing.

Caption: Workflow for in vitro photostability testing.

Conclusion

Benzylidene camphor derivatives, particularly 4-Methylbenzylidene Camphor, are effective UVB absorbers whose primary photochemical process is a reversible E/Z isomerization. While relatively photostable, they can undergo degradation under specific environmental conditions. A significant aspect of their profile is their potential as endocrine disruptors, interacting with both estrogenic and thyroid signaling pathways. The experimental protocols provided herein offer a standardized approach for the characterization of these and other UV filtering compounds. Further research is warranted to fully elucidate the photophysical properties of the sulfonic acid derivatives and to further understand the long-term biological effects of these compounds.

References

- 1. Study of the photochemical behaviour of sunscreens - benzylidene camphor and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A theoretical study of the UV absorption of 4-methylbenzylidene camphor: from the UVB to the UVA region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Enzacamene - Wikipedia [en.wikipedia.org]

- 5. Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 56039-58-8 | Benchchem [benchchem.com]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. This compound [chemicalbook.com]

- 9. CN106831499B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 10. health.ec.europa.eu [health.ec.europa.eu]

- 11. Solar photodegradation of the UV filter 4-methylbenzylidene camphor in the presence of free chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. kinetics-and-mechanism-of-4-methylbenzylidene-camphor-degradation-by-uv-activated-persulfate-oxidation - Ask this paper | Bohrium [bohrium.com]

- 14. Degradation of 4-methylbenzylidene camphor (4-MBC) Using Fenton, UV Light Irradiation and Photo-Fenton | MATEC Web of Conferences [matec-conferences.org]

- 15. researchgate.net [researchgate.net]

- 16. Estrogen-like effects of ultraviolet screen 3-(4-methylbenzylidene)-camphor (Eusolex 6300) on cell proliferation and gene induction in mammalian and amphibian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzacamene | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. endocrine-abstracts.org [endocrine-abstracts.org]

Spectroscopic Characterization of Benzylidene Camphor Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene Camphor Sulfonic Acid (BCSA) is a significant organic compound, widely utilized as a UV filter in cosmetic and pharmaceutical formulations.[1][2] Its efficacy and safety are intrinsically linked to its precise molecular structure. This technical guide provides an in-depth overview of the spectroscopic characterization of BCSA using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It offers detailed experimental protocols, tabulated spectral data for straightforward analysis, and a logical workflow diagram to guide researchers in the structural elucidation of this complex molecule.

Experimental Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples like BCSA.[4]

1.1.1. Detailed Protocol for KBr Pellet Method

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder in an oven at approximately 110°C for 2-3 hours to remove moisture, which can interfere with the spectrum.[5][6]

-

Using an agate mortar and pestle, grind 1-2 mg of the BCSA sample into a fine powder.[4]

-

Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.[4]

-

-

Mixing and Grinding:

-

Pellet Formation:

-

Analysis:

-

Carefully release the pressure and vacuum, and remove the die from the press.[5]

-

Extract the transparent or translucent KBr pellet containing the BCSA sample.

-

Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the 4000-400 cm⁻¹ range.[5]

-

A background spectrum using a pure KBr pellet should also be recorded for correction.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for detailed structural elucidation, providing information about the connectivity and chemical environment of individual atoms.[3]

1.2.1. Detailed Protocol for Sample Preparation

-

Solvent Selection:

-

Sample Quantity:

-

Dissolution and Filtration:

-

Weigh the BCSA sample and dissolve it in the deuterated solvent in a small, clean vial.[8]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field, which can cause broad spectral lines.[8][10] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

-

Final Steps:

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[11]

-

It is common to add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm, although residual solvent signals can often be used for calibration.[9][12]

-

Spectroscopic Data and Interpretation

FTIR Spectral Data

The FTIR spectrum of BCSA displays characteristic absorption bands corresponding to its primary functional groups: the camphor ketone, the benzylidene group, and the sulfonic acid moiety.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200-2500 | O-H Stretch (broad) | Sulfonic Acid (-SO₃H) | Strong, Broad |

| 1730-1750 | C=O Stretch | Ketone (Camphor) | Strong |

| ~1600, 1450-1500 | C=C Stretch | Aromatic Ring | Medium |

| 1250-1160 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) | Strong |

| 1060-1010 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) | Strong |

Table 1: Summary of characteristic FTIR absorption bands for this compound. Data compiled from typical functional group regions.[3]

Interpretation: The strong, sharp peak around 1730-1750 cm⁻¹ is a clear indicator of the carbonyl group within the camphor's bicyclic structure. The very broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group in the sulfonic acid. The two strong bands for the S=O stretching further confirm the presence of the -SO₃H group. Aromatic C=C stretching vibrations confirm the benzylidene portion of the molecule.[3]

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of BCSA.

2.2.1. ¹H NMR Data

The ¹H NMR spectrum shows distinct signals for the aromatic, vinylic, and aliphatic protons of the camphor skeleton.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~7.0 - 8.0 | Multiplets | Aromatic Protons (Benzylidene) |

| ~7.5 | Singlet | Vinylic Proton (-C=CH-) |

| ~1.0 - 3.0 | Multiplets | Aliphatic Protons (Camphor) |

| ~0.8 - 1.2 | Singlets (2) | Methyl Protons (Camphor) |

Table 2: Expected ¹H NMR chemical shifts for this compound.[3]

2.2.2. ¹³C NMR Data

The ¹³C NMR spectrum distinguishes between the different carbon environments, such as the carbonyl, aromatic, and aliphatic carbons.[3]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| > 200 | C=O (Ketone) |

| 120 - 150 | Aromatic Carbons |

| ~130 - 140 | Vinylic Carbon |

| 20 - 60 | Aliphatic Carbons (Camphor) |

| 10 - 25 | Methyl Carbons (Camphor) |

Table 3: Expected ¹³C NMR chemical shifts for this compound.[3]

Interpretation: In the ¹H NMR spectrum, the downfield region (7.0-8.0 ppm) is characteristic of the protons on the benzene ring and the vinylic proton. The upfield region (1.0-3.0 ppm) contains the complex, overlapping signals of the camphor skeleton's protons. The two distinct singlets around 1.0 ppm are indicative of the non-equivalent methyl groups. In the ¹³C NMR spectrum, the most deshielded signal, appearing above 200 ppm, is unambiguously assigned to the ketone's carbonyl carbon.[3]

Analytical Workflow Visualization

The logical progression from sample acquisition to final structural confirmation can be visualized as a clear workflow. This ensures a systematic and comprehensive characterization process.

Caption: Workflow for the spectroscopic characterization of BCSA.

This diagram outlines the systematic process for characterizing this compound. It begins with parallel sample preparation for FTIR and NMR, moves to data acquisition, followed by detailed spectral analysis, and culminates in the final confirmation of the molecular structure.

References

- 1. This compound | C17H20O4S | CID 15349051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound analytical standard | 56039-58-8 [sigmaaldrich.com]

- 3. This compound | 56039-58-8 | Benchchem [benchchem.com]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the UV Absorption Spectrum of Benzylidene Camphor Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of benzylidene camphor sulfonic acid, a prominent organic UV filter. The document details its absorption characteristics, outlines a general experimental protocol for its analysis, and presents a logical workflow for spectral acquisition.

Introduction to this compound

This compound (BCSA), with the CAS number 56039-58-8, is a water-soluble organic compound recognized for its efficacy as a broad-spectrum UV filter.[1][2] Its molecular structure, which incorporates a camphor backbone, a benzylidene group, and a sulfonic acid moiety, enables it to absorb radiation across both the UVA and UVB regions of the electromagnetic spectrum.[1] This characteristic makes it a valuable ingredient in sunscreens and other cosmetic products designed to protect the skin from the deleterious effects of sun exposure, including premature aging and the risk of skin cancer.[2][3] The sulfonic acid group, in particular, enhances its utility by imparting water solubility, allowing for its incorporation into aqueous-based formulations.[1]

UV Absorption Properties

This compound is established as a broad-spectrum UV filter, demonstrating significant absorbance in the range of approximately 280 to 400 nm.[1][2] This encompasses both UVB (280-320 nm) and UVA (320-400 nm) radiation. The absorption of UV light by the molecule induces electronic transitions, primarily π → π* transitions within the conjugated system formed by the benzylidene and camphor ketone moieties.[1]

While the general absorption range is well-documented, specific quantitative data such as the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are not consistently available in publicly accessible scientific literature and databases for a variety of solvents. The UV absorption profile of a compound can be influenced by the solvent used due to solvatochromic effects. For a precise analysis, it is recommended to determine these parameters experimentally under the specific conditions of interest.

For context, a structurally related compound, 4-methylbenzylidene camphor (4-MBC), has been studied more extensively. Theoretical studies of 4-MBC in ethanol have been conducted to understand its UV absorption properties.[3] However, it is crucial to note that the addition of the sulfonic acid group in this compound will influence its electronic properties and, consequently, its UV absorption spectrum.

Table 1: UV Absorption Data for this compound

| Parameter | Value | Reference |

| General Absorption Range | ~ 280 - 400 nm | [1][2] |

| λmax (in specific solvents) | Data not readily available in public domain | - |

| Molar Absorptivity (ε) | Data not readily available in public domain | - |

Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized experimental protocol for determining the UV absorption spectrum of this compound. This protocol can be adapted based on the specific instrumentation and experimental goals.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or water, depending on the desired experimental conditions)

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the weighed compound to a volumetric flask of an appropriate size (e.g., 100 mL).

-

Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This will be your stock solution. The concentration should be calculated accurately.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. For example, prepare five solutions with concentrations spanning a range that is expected to give absorbance values between 0.1 and 1.0.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (typically 15-30 minutes).

-

Set the desired wavelength range for the scan (e.g., 200-500 nm).

-

Set the scan speed and slit width as appropriate for the instrument and desired resolution.

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the solvent used to prepare your solutions. This will serve as the blank.

-

Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

-

Run a baseline scan to correct for any absorbance from the solvent and the cuvette.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

-

Acquire the UV absorption spectrum of the solution.

-

Repeat this process for all the prepared working solutions, moving from the most dilute to the most concentrated.

-

3.3. Data Analysis

-

Determination of λmax:

-

From the obtained spectra, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

-

Calculation of Molar Absorptivity (ε):

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

Calculate ε for each working solution and determine the average value. Alternatively, plot a calibration curve of absorbance versus concentration. The slope of the line will be equal to εb, from which ε can be calculated.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

This compound is a well-established broad-spectrum UV filter. While its general UV-absorbing properties are known, this guide highlights the absence of readily available, specific quantitative spectral data in the public domain. The provided experimental protocol offers a robust framework for researchers to determine these key parameters (λmax and molar absorptivity) in their specific experimental contexts. Accurate characterization of the UV absorption spectrum is fundamental for the formulation of effective and safe photoprotective products in the pharmaceutical and cosmetic industries.

References

An In-Depth Technical Guide on the Chirality and Stereoisomers of Benzylidene Camphor Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality and its Significance in Drug Development

Chirality, a fundamental property of molecules that exist in non-superimposable mirror image forms known as enantiomers, plays a pivotal role in the field of drug development. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant differences in their pharmacological and toxicological profiles. Consequently, the synthesis and characterization of enantiomerically pure compounds are of paramount importance in the pharmaceutical industry to ensure drug safety and efficacy. Benzylidene camphor sulfonic acid (BCSA), a derivative of camphor, possesses inherent chirality originating from its camphor backbone, making it a subject of interest for stereoselective synthesis and applications.

Stereoisomers of this compound

This compound (BCSA) is a chiral organic compound synthesized through the condensation of camphorsulfonic acid (CSA) with benzaldehyde. The chirality of BCSA is dictated by the stereochemistry of the starting camphorsulfonic acid. The two primary enantiomers of camphorsulfonic acid used in its synthesis are (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid.[1][2] This results in the formation of the corresponding enantiomers of this compound.

The nomenclature of the resulting BCSA stereoisomers also reflects the configuration of the parent camphor molecule. For instance, the reaction of (1S)-(+)-10-camphorsulfonic acid with benzaldehyde yields the corresponding (+)-enantiomer of this compound. Conversely, the use of (1R)-(-)-10-camphorsulfonic acid as a precursor leads to the formation of the (-)-enantiomer. The benzylidene substituent introduces a double bond, which can exist as E/Z isomers, further adding to the stereochemical complexity. However, the E-isomer is generally the thermodynamically more stable and predominant form.

Physicochemical Properties of this compound Stereoisomers

The distinct spatial arrangement of atoms in stereoisomers leads to differences in their physical and chemical properties. While many of these properties are identical for enantiomers (e.g., melting point, boiling point, solubility in achiral solvents), they exhibit different interactions with plane-polarized light, a property known as optical activity. Specific quantitative data for the individual stereoisomers of this compound is not extensively reported in publicly available literature, hence the following table provides general physicochemical data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₄S[3] |

| Molecular Weight | 320.40 g/mol [3] |

| Melting Point | >79°C (decomposition) |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis starting from an enantiomerically pure precursor, or the resolution of a racemic mixture.

Enantioselective Synthesis of this compound

The most direct method to obtain an enantiomerically pure form of this compound is to start the synthesis with an enantiomerically pure form of camphorsulfonic acid.[4]

Protocol for the Synthesis of (+)-Benzylidene Camphor Sulfonic Acid:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1S)-(+)-10-camphorsulfonic acid in a suitable solvent such as toluene.[4]

-

Addition of Benzaldehyde: To this solution, add an equimolar amount of benzaldehyde.

-

Catalyst and Reaction Conditions: Introduce a catalytic amount of a base, such as sodium methoxide, to the mixture.[4] Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The resulting intermediate, benzylidene camphor sodium sulfonate, is then treated with an acid, like hydrochloric acid, in water to yield the final product.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the enantiomerically pure (+)-benzylidene camphor sulfonic acid.

Chiral Resolution of Racemic this compound

Should a racemic mixture of this compound be synthesized, it can be resolved into its constituent enantiomers using a chiral resolving agent. This process typically involves the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

General Protocol for Diastereomeric Salt Resolution:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine for the acidic BCSA) to the solution.

-

Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. The choice of solvent is critical for successful separation.

-

Separation: The less soluble diastereomeric salt will precipitate out of the solution and can be collected by filtration. The more soluble diastereomer will remain in the mother liquor.

-

Liberation of Enantiomers: Treat the separated diastereomeric salt with an acid or base to liberate the enantiomerically pure BCSA. Similarly, the enantiomer from the mother liquor can be recovered.

-

Purification: The resolved enantiomers are then purified, for instance, by recrystallization.

Visualizations

Molecular Structures of this compound Stereoisomers

The following diagram illustrates the molecular structures of the (1S, E)- and (1R, E)- stereoisomers of this compound.

Caption: Molecular structures of the stereoisomers.

Experimental Workflow for Enantioselective Synthesis

The following diagram outlines the key steps in the enantioselective synthesis of (+)-benzylidene camphor sulfonic acid.

Caption: Enantioselective synthesis workflow.

Logical Relationship in Chiral Resolution

This diagram illustrates the logical steps involved in the chiral resolution of a racemic mixture of this compound via diastereomeric salt formation.

Caption: Chiral resolution logical flow.

References

- 1. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1R)-(-)-10-Camphorsulfonic acid 98 35963-20-3 [sigmaaldrich.com]

- 3. This compound | C17H20O4S | CID 15349051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56039-58-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of Benzylidene Camphor Sulfonic Acid

Introduction

Benzylidene Camphor Sulfonic Acid (BCSA), also known by the INCI name, is a synthetic organic compound widely utilized as a UV filter in sunscreen and other cosmetic products.[1][2][3] Its primary function is to protect the skin and the product formulation itself from the damaging effects of UV radiation by absorbing both UVA and UVB rays.[1][3] The molecular structure of BCSA is unique, incorporating a bulky, lipophilic camphor and benzylidene backbone with a hydrophilic sulfonic acid group. This amphiphilic nature dictates its solubility characteristics, which are critical for its effective incorporation into cosmetic formulations.

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, details experimental protocols for solubility determination, and illustrates key related processes through logical diagrams.

Solubility Profile

The solubility of this compound is complex due to its dual chemical nature. The large, non-polar camphor and benzylidene portions of the molecule confer oil-soluble (lipophilic) properties. Conversely, the presence of the sulfonic acid functional group imparts a degree of water solubility (hydrophilic character), a feature that distinguishes it from other camphor derivatives and allows for its use in aqueous-based formulations.[4]

This duality leads to seemingly contradictory descriptions in literature, where the compound is sometimes referred to as "water-soluble" and at other times as "oil-soluble."[4] The most accurate description is that it possesses limited solubility in both polar and non-polar solvents. Its solubility in water can be influenced by pH, as the sulfonic acid group can be deprotonated to form a more soluble sulfonate salt.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound. Specific quantitative data is limited in publicly available literature, reflecting the need for empirical determination by formulators.

| Solvent Type | Solvent | Solubility | Source |

| Aqueous | Water | 119.5 mg/L @ 25 °C (Estimated) | [5] |

| Organic Polar | Methanol | Slightly Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] | |

| Organic | Oils / Lipids | Oil-Soluble |

Experimental Protocol for Solubility Determination

While specific, published protocols for BCSA are scarce, a standard and reliable method for determining the solubility of a solid compound in a solvent is the Equilibrium Shake-Flask Method . This procedure is widely accepted and can be adapted for BCSA analysis using High-Performance Liquid Chromatography (HPLC) for quantification, a technique cited in patents for BCSA analysis.[7]

Objective

To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials and Equipment

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol, cosmetic oil)

-

Glass flasks with airtight seals (e.g., screw-cap vials)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector

Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of BCSA to a series of flasks containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach a stable concentration.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of BCSA of known concentrations in the chosen solvent.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample using HPLC. An example of suitable HPLC conditions is provided below[7]:

-

Chromatographic Column: C18, 250mm × 4.6mm, 5 µm

-

Mobile Phase: 20mmol/L ammonium acetate aqueous solution (pH adjusted to 5.1 with acetic acid) + acetonitrile (65:35 v/v)

-

Detection Wavelength: 300 nm

-

Column Temperature: 25 °C

-

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the peak area of the diluted sample and the calibration curve to determine the concentration of BCSA in the saturated solution.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

-

Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

-

-

Logical and Experimental Workflows

Synthesis of this compound

The industrial synthesis of BCSA typically involves a base-catalyzed aldol condensation reaction between camphorsulfonic acid and benzaldehyde.[4] A phase transfer catalyst is often employed to facilitate the reaction between the water-soluble camphorsulfonic acid and the organic-soluble benzaldehyde. The resulting product is then precipitated by acidifying the solution.[7]

References

- 1. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 2. This compound Manufacturer & Suppliers |ELUVSAFE-BzCSA - Elchemy [elchemy.com]

- 3. glooshi.com [glooshi.com]

- 4. This compound | 56039-58-8 | Benchchem [benchchem.com]

- 5. This compound, 56039-58-8 [perflavory.com]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. CN106831499B - A kind of preparation method of this compound - Google Patents [patents.google.com]

A Deep Dive into the Core Mechanisms of Broad-Spectrum UV Filters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of broad-spectrum ultraviolet (UV) filters. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of photoprotective agents. This document delves into the fundamental principles of UV attenuation by both organic and inorganic filters, the synergistic interplay between them, and the cellular responses to UV radiation. Detailed experimental protocols for evaluating sunscreen efficacy are provided, alongside a quantitative analysis of filter performance and visualizations of key biological pathways and experimental workflows.

Introduction: The Imperative for Broad-Spectrum Photoprotection

Solar ultraviolet radiation (UVR) is a primary environmental factor contributing to a spectrum of skin pathologies, ranging from erythema and premature aging to immunosuppression and carcinogenesis. UVR is categorized into UVA (320-400 nm) and UVB (280-320 nm) wavelengths, both of which are implicated in cutaneous damage. Broad-spectrum UV filters are essential components of modern sunscreens, designed to provide comprehensive protection across both the UVA and UVB ranges, thereby mitigating the deleterious effects of sun exposure.[1][2]

Mechanisms of UV Attenuation

Broad-spectrum UV filters employ two primary mechanisms to protect the skin from UVR: absorption and a combination of scattering and reflection. These mechanisms are characteristic of the two main classes of UV filters: organic (chemical) and inorganic (physical).

Organic UV Filters: Molecular Absorption

Organic UV filters are carbon-based molecules that function by absorbing UV photons. These molecules possess chromophores with conjugated double bonds that allow them to absorb energy from UV radiation. Upon absorption, the electrons in the chromophore are excited to a higher energy state. This energy is then dissipated as harmless, longer-wavelength radiation, typically heat, as the molecule returns to its ground state.[1] This process prevents the UV photons from penetrating the skin and damaging cellular components like DNA.

Inorganic UV Filters: A Trio of Protection

Inorganic UV filters, principally zinc oxide (ZnO) and titanium dioxide (TiO2), are mineral compounds that provide a physical barrier on the skin's surface.[3] Their protective action is a combination of three mechanisms:

-

Absorption: Similar to organic filters, both ZnO and TiO2 can absorb UV radiation, with their semiconductor properties allowing for the excitation of electrons to a higher energy state.[1]

-

Scattering: These particles effectively scatter UV photons, redirecting them away from the skin.

-

Reflection: A portion of the UV radiation is also reflected off the surface of these mineral particles.

The combination of these three actions provides broad-spectrum protection. Notably, zinc oxide offers excellent protection across the entire UVA and UVB spectrum, while titanium dioxide is particularly effective against UVB and short-wave UVA radiation.[1]

Synergistic Effects of Combining Organic and Inorganic Filters

The combination of organic and inorganic UV filters in a single formulation can lead to a synergistic increase in the Sun Protection Factor (SPF).[3][4][5][6] Inorganic filters act as scattering centers on the skin, increasing the path length of UV photons through the sunscreen film. This extended path length enhances the probability of the photons being absorbed by the organic filters present in the formulation, thereby boosting the overall efficacy of the product.[4][6][7]

Quantitative Analysis of UV Filter Performance

The efficacy of broad-spectrum UV filters is quantified through various metrics, including their UV absorbance spectra, SPF values, and photostability.

UV Absorbance Spectra

The absorbance spectrum of a UV filter illustrates its efficacy across different wavelengths. An ideal broad-spectrum sunscreen should exhibit high absorbance across both the UVA and UVB regions (280-400 nm).[8]

Table 1: UV Absorbance Characteristics of Common Broad-Spectrum UV Filters

| UV Filter | Type | Peak Absorbance (UVB) | Peak Absorbance (UVA) | Broad-Spectrum Coverage |

| Zinc Oxide (ZnO) | Inorganic | ~360-380 nm | ~360-380 nm | Excellent |

| Titanium Dioxide (TiO2) | Inorganic | ~290-340 nm | Limited | Good (primarily UVB and UVA2) |

| Avobenzone | Organic | - | ~357 nm | Excellent (UVA) |

| Octocrylene | Organic | ~303 nm | - | Good (UVB and some UVA2) |

| Bemotrizinol (Tinosorb S) | Organic | ~310 nm | ~340 nm | Excellent |

Note: Absorbance peaks can vary slightly depending on the solvent and formulation.

Sun Protection Factor (SPF)

The SPF is a measure of a sunscreen's ability to protect against UVB-induced erythema. The synergistic effect of combining UV filters is evident in the resulting SPF values.

Table 2: Synergistic Effect on In Vitro SPF Values

| Formulation | Concentration | In Vitro SPF |

| Organic Filter A | 5% | 8 |

| Inorganic Filter B | 5% | 5 |

| Organic Filter A + Inorganic Filter B | 5% + 5% | 15 |

This table provides illustrative data to demonstrate the concept of SPF synergy. Actual values will vary based on the specific filters and formulation.

Photostability

Photostability refers to a UV filter's ability to retain its protective properties upon exposure to UV radiation. Some organic filters, like avobenzone, can be photounstable, meaning they degrade upon UV exposure, leading to a loss of efficacy.[9] Photostabilizers are often incorporated into sunscreen formulations to mitigate this degradation.

Table 3: Photostability of Avobenzone with and without Stabilizers

| Formulation | UV Exposure | Avobenzone Degradation (%) |

| Avobenzone | 2 hours simulated solar radiation | 36% |

| Avobenzone + Octocrylene | 2 hours simulated solar radiation | 10% |

| Avobenzone + Bemotrizinol | 2 hours simulated solar radiation | <5% |

Data is illustrative and can vary based on the specific experimental conditions.[9][10]

Cellular Response to UV Radiation and the Role of UV Filters

UV radiation that penetrates the skin can induce a cascade of cellular events, leading to DNA damage, oxidative stress, and the activation of various signaling pathways. Broad-spectrum UV filters play a critical role in preventing these initial insults.

Prevention of DNA Damage and Oxidative Stress

UVB radiation can be directly absorbed by DNA, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts, which are mutagenic lesions. UVA radiation, on the other hand, primarily exerts its damaging effects through the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids. Broad-spectrum UV filters act as the first line of defense by blocking UV radiation from reaching the cellular level, thereby preventing both direct and indirect DNA damage.

Modulation of UV-Induced Signaling Pathways

UV radiation activates a complex network of intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways can lead to various cellular responses, including inflammation, apoptosis, and the expression of genes involved in carcinogenesis. By blocking the initial UV stimulus, broad-spectrum UV filters prevent the activation of these downstream signaling cascades.

Caption: UV-induced cellular signaling pathway and the protective role of broad-spectrum UV filters.

Experimental Protocols for Efficacy Evaluation

The evaluation of broad-spectrum UV filter efficacy relies on standardized in vitro and in vivo methodologies.

In Vitro Sun Protection Factor (SPF) Determination

This method provides a rapid and ethical means to assess the UVB protection of a sunscreen formulation.

Objective: To determine the in vitro SPF of a sunscreen product using a UV transmittance analyzer.

Materials:

-

UV transmittance analyzer with an integrating sphere

-

Polymethylmethacrylate (PMMA) plates

-

Positive displacement pipette or syringe

-

Glove or finger cot for spreading

-

Reference sunscreen standard with a known SPF

Methodology:

-

Sample Preparation: Prepare a dispersion of the sunscreen formulation to be tested. For oil-in-water emulsions, the sample can often be used directly. For powders, a suitable solvent or base is required to create a homogenous dispersion.

-

Substrate Application: Accurately apply a precise amount of the sunscreen product (typically 1.3 mg/cm²) onto the roughened surface of a PMMA plate.[11]

-

Spreading: Evenly spread the product over the entire surface of the plate using a gloved finger or a finger cot with a specific, standardized motion to ensure a uniform film.

-

Drying/Equilibration: Allow the sunscreen film to dry and equilibrate in a dark, temperature-controlled environment for a specified period (e.g., 15-20 minutes).

-

UV Transmittance Measurement: Place the PMMA plate in the UV transmittance analyzer and measure the transmission of UV radiation through the sample at 1 nm intervals from 290 to 400 nm.

-

SPF Calculation: The SPF is calculated from the transmittance data using a specific equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

Caption: Experimental workflow for in vitro SPF determination.

In Vivo Sun Protection Factor (SPF) Determination

This is the gold standard for determining the SPF of a sunscreen product and involves human subjects.

Objective: To determine the in vivo SPF of a sunscreen product by assessing its ability to prevent erythema on human skin.

Materials:

-

Solar simulator with a defined UV spectrum

-

Human volunteers (typically 10-20 subjects) meeting specific inclusion criteria

-

Syringe and balance for accurate product application

-

Dermatological marker

-

Reference sunscreen standard with a known SPF

Methodology:

-

Subject Selection: Recruit a panel of healthy adult volunteers with skin types I, II, or III on the Fitzpatrick scale.

-

Test Site Demarcation: Mark out specific areas on the subject's back for the application of the test product, the reference standard, and for an unprotected control.

-

Product Application: Accurately apply 2.0 mg/cm² of the sunscreen product to the designated test site.[12]

-

Drying Time: Allow a 15-30 minute drying period before UV exposure.[12]

-

UV Exposure: Expose the demarcated areas to a series of increasing doses of UV radiation from a solar simulator.

-

Erythema Assessment: Visually assess the irradiated areas for the presence of erythema (redness) 16-24 hours after UV exposure.

-

Minimal Erythemal Dose (MED) Determination: The MED is the lowest UV dose that produces the first perceptible, well-defined erythema. Determine the MED for both the protected (MEDp) and unprotected (MEDu) skin.

-

SPF Calculation: The SPF for each subject is calculated as the ratio of MEDp to MEDu (SPF = MEDp / MEDu). The final SPF of the product is the mean of the individual SPF values from all subjects.[12]

Caption: Experimental workflow for in vivo SPF determination.

Photostability Assessment

This protocol is used to evaluate the ability of a sunscreen formulation to maintain its protective efficacy after exposure to UV radiation.

Objective: To assess the photostability of a sunscreen product by measuring the change in its UV absorbance spectrum after UV irradiation.

Materials:

-

UV transmittance analyzer

-

PMMA plates or quartz plates

-

Solar simulator or a controlled UV irradiation source

-

Positive displacement pipette or syringe

Methodology:

-

Initial Absorbance Measurement: Prepare a sample of the sunscreen on a PMMA or quartz plate as described in the in vitro SPF protocol and measure its initial UV absorbance spectrum (A_initial).

-

UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose and spectrum should be standardized and relevant to real-world sun exposure.[13]

-

Post-Irradiation Absorbance Measurement: After irradiation, measure the UV absorbance spectrum of the sample again (A_final).

-

Photostability Calculation: The photostability is often expressed as the percentage of retained absorbance or the change in the area under the absorbance curve (AUC). A common metric is the AUC Index (AUCI), calculated as AUCI = AUC_final / AUC_initial. A product is generally considered photostable if the AUCI is > 0.80.[13][14]

Conclusion

The development of effective broad-spectrum UV filters is a cornerstone of modern dermatological science and public health. A thorough understanding of their mechanisms of action, synergistic interactions, and the cellular responses they prevent is paramount for the creation of advanced photoprotective formulations. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the field of sun protection. Continued innovation in this area will be crucial in mitigating the global burden of sun-induced skin damage.

References

- 1. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Suboptimal UVA attenuation by broad spectrum sunscreens under outdoor solar conditions contributes to lifetime UVA burden - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synergistic benefits of using organic and inorganic UV filters in sun care [cosmeticsbusiness.com]

- 4. Synergy effects between organic and inorganic UV filters in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the combination of organic and inorganic filters on the Sun Protection Factor (SPF) determined by in vitro method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. Synergy effects between organic and inorganic UV filters in sunscreens [spiedigitallibrary.org]

- 8. Critical wavelength and broad-spectrum UV protection | Dr. Ken Dembny [drdembny.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. researchgate.net [researchgate.net]

- 14. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]

Benzylidene Camphor Sulfonic Acid: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene camphor sulfonic acid (BCSA), chemically known as α-(2-Oxoborn-3-ylidene)toluene-4-sulphonic acid, is an organic compound utilized as a UV filter in cosmetic products.[1][2] Its primary function is to absorb, reflect, or scatter UV radiation, thereby protecting the skin from the harmful effects of sun exposure and preventing product degradation.[3] This technical guide provides an in-depth overview of the toxicological profile and safety assessment of this compound, compiling available data on its physicochemical properties, toxicological endpoints, and the experimental protocols relevant to its safety evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential for absorption and distribution.

| Property | Value | Reference(s) |

| CAS Number | 56039-58-8 | [4] |

| Molecular Formula | C₁₇H₂₀O₄S | [4] |

| Molecular Weight | 320.40 g/mol | |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in water | [3] |

| Log P (Octanol/Water) | Data not available | - |

Toxicological Profile

The toxicological assessment of any cosmetic ingredient is a comprehensive process that evaluates its potential to cause adverse health effects. The following sections detail the available toxicological data for this compound across various endpoints. It is important to note that while data for some endpoints are available, there are significant gaps in the publicly accessible information for others. In such cases, information on structurally related camphor derivatives may be discussed for context, but it should not be directly extrapolated to this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Data Summary:

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ (Oral) | Rat | Oral | >5000 mg/kg bw | [5] |

| LD₅₀ (Dermal) | - | Dermal | Data not available | - |

| LC₅₀ (Inhalation) | - | Inhalation | Data not available | - |

Experimental Protocol (Based on OECD Guideline 401 - Acute Oral Toxicity):

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of laboratory animals, usually rats, via oral gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is then calculated.

Skin and Eye Irritation

These studies evaluate the potential of a substance to cause reversible inflammatory changes to the skin and eyes.

Data Summary:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] It is also noted to potentially cause respiratory irritation (H335).[6] A study on rabbits using a 6% solution of a related compound, 3-benzylidene camphor, in isopropyl palmitate reported mild skin irritation.[5] For eye irritation, the same study reported irritation indices of 2.67, 0.67, and 0 (out of a maximum of 10) at 24, 48, and 72 hours, respectively.[5]

Experimental Protocol (Based on OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

This in vitro method utilizes a reconstructed human epidermis model to assess skin irritation potential. The test chemical is applied topically to the tissue surface. After a defined exposure period, cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Experimental Protocol (Based on OECD Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage):

Similar to the skin irritation test, this in vitro method uses a reconstructed human cornea-like epithelium model. The test substance is applied to the epithelial surface, and after a specified contact time, cell viability is determined. A significant decrease in viability suggests the potential for eye irritation.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance.

Data Summary:

Specific quantitative data, such as an EC3 value from a Local Lymph Node Assay (LLNA), for this compound is not publicly available.

Experimental Protocol (Based on OECD Guideline 429 - Skin Sensitisation: Local Lymph Node Assay):

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by the incorporation of radioactive thymidine. A dose-dependent increase in lymphocyte proliferation above a certain threshold indicates that the substance is a skin sensitizer. The EC3 value, which is the estimated concentration of the chemical required to produce a stimulation index of 3, is calculated as a measure of sensitizing potency.

Repeated Dose Toxicity

Repeated dose toxicity studies assess the effects of long-term exposure to a substance.

Data Summary:

No-Observed-Adverse-Effect Level (NOAEL) values from sub-chronic (28- or 90-day) or chronic oral toxicity studies for this compound are not publicly available. For the related compound, 3-benzylidene camphor, a 6-week oral study in rats did not establish a NOAEL, as effects on liver and adrenal weight were observed at the highest dose of 50 mg/kg bw/day.[5] In another study on 3-benzylidene camphor, a NOAEL for maternal and developmental toxicity was reported as 15 mg/kg bw/day in rats.[5]

Experimental Protocol (Based on OECD Guideline 408 - Repeated Dose 90-Day Oral Toxicity Study in Rodents):

In a 90-day oral toxicity study, the test substance is administered daily to groups of rodents (usually rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a full necropsy is performed, including organ weight measurements and histopathological examination of tissues. The NOAEL is the highest dose at which no adverse effects are observed.

Genotoxicity

Genotoxicity assays are used to identify substances that can cause damage to genetic material (DNA).

Data Summary:

There is limited publicly available data on the genotoxicity of this compound. For the related compound, 3-benzylidene camphor, results from genotoxicity tests have been mixed. It was reported to be negative in bacterial reverse mutation assays (Ames test) but positive in an in vitro chromosome aberration assay.[5] However, an in vivo micronucleus test was negative.[5]

Experimental Protocol (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test):

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. Strains of the bacterium Salmonella typhimurium that are unable to synthesize the amino acid histidine are exposed to the test substance with and without metabolic activation (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol (Based on OECD Guideline 473 - In Vitro Mammalian Chromosomal Aberration Test):

This in vitro test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. Cells are exposed to the test chemical, and at a predetermined time, they are harvested, and metaphase chromosomes are examined for aberrations.

Reproductive and Developmental Toxicity

These studies investigate the potential of a substance to interfere with reproduction and normal development.

Data Summary:

Specific reproductive and developmental toxicity data for this compound are not available in the public domain. A report from the Danish Centre on Endocrine Disrupters stated that for several UV filters, including this compound, no information on reproductive toxicity or endocrine-disrupting potential was available from opinions or in the open literature.[7] For the related compound, 3-benzylidene camphor, a developmental toxicity study in rats established a NOAEL of 15 mg/kg bw/day for both maternal and developmental toxicity.[5]

Experimental Protocol (Based on OECD Guideline 414 - Prenatal Developmental Toxicity Study):

In a developmental toxicity study, the test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and just before birth, the fetuses are delivered by caesarean section. The fetuses are then examined for any external, visceral, and skeletal abnormalities.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Data Summary:

No data from carcinogenicity studies on this compound are publicly available.

Experimental Protocol (Based on OECD Guideline 451 - Carcinogenicity Studies):

Carcinogenicity studies are typically conducted over the lifetime of the test animals (e.g., two years in rats). The test substance is administered daily to groups of animals at different dose levels. Animals are monitored for the development of tumors, and at the end of the study, a complete histopathological examination of all tissues is performed.

Safety Assessment and Regulation

In the European Union, this compound is regulated as a permitted UV filter in cosmetic products at a maximum concentration of 6%.[3][8] The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated its safety and concluded that its use at this concentration is not expected to pose a health hazard.[8] In the United States, the Food and Drug Administration (FDA) has not yet reviewed the safety and efficacy of this compound for use in sunscreen products.[8]

Visualizations

The following diagrams illustrate key concepts in the safety assessment of cosmetic ingredients.

Conclusion

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. This compound Manufacturer & Suppliers |ELUVSAFE-BzCSA - Elchemy [elchemy.com]

- 3. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 4. clearsynth.com [clearsynth.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. This compound | C17H20O4S | CID 15349051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cend.dk [cend.dk]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

Methodological & Application

Lab-Scale Synthesis of Benzylidene Camphor Sulfonic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of benzylidene camphor sulfonic acid, a widely utilized UV filter in the cosmetic and pharmaceutical industries. The synthesis involves a two-step process commencing with the sulfonation of camphor to yield camphorsulfonic acid, followed by a condensation reaction with benzaldehyde. This application note emphasizes a modern, safer, and more environmentally friendly approach utilizing phase transfer catalysis, which avoids the use of hazardous solvents and reagents associated with traditional methods. Detailed experimental procedures, characterization data, and a visual workflow are presented to facilitate successful synthesis and analysis.

Introduction

This compound is an organic compound recognized for its efficacy as a broad-spectrum UV absorber, offering protection against both UVA and UVB radiation.[1][2] Its water-solubility, a characteristic imparted by the sulfonic acid group, allows for its incorporation into various aqueous formulations.[1] The synthesis of this compound is a topic of significant interest in both academic and industrial research, with a continuous drive towards developing safer and more sustainable synthetic methodologies.[1] This note details a robust lab-scale protocol, beginning with the preparation of the key intermediate, camphorsulfonic acid, and culminating in the synthesis of the target compound.

Chemical Structures

| Compound | Structure |

| Camphor |  |

| Camphorsulfonic Acid |  |

| Benzaldehyde |  |

| This compound |  |

Experimental Protocols

Part 1: Synthesis of D,L-10-Camphorsulfonic Acid

This procedure is adapted from the method described by Reychler.[3]

Materials and Equipment:

-

3 L three-necked, round-bottomed flask

-

Powerful slow-speed stirrer with a Teflon® blade

-

500 mL dropping funnel

-

Thermometer

-

Ice-salt bath

-

Suction filter

-

Vacuum desiccator

-

Concentrated sulfuric acid (588 g, 366 mL, 6 moles)

-

Acetic anhydride (1216 g, 1170 mL, 12 moles)

-

D,L-camphor (912 g, 6 moles), coarsely powdered

-

Anhydrous ether

Procedure:

-

Place the concentrated sulfuric acid in the three-necked flask and cool the flask in an ice-salt mixture.

-

Start the stirrer and add the acetic anhydride at a rate that maintains the temperature below 20°C. This addition typically takes 1-1.5 hours.

-

Once the addition is complete, remove the dropping funnel and add the powdered D,L-camphor.

-

Close the flask with a stopper and continue stirring until the camphor is dissolved.

-

Remove the stirrer, stopper the flask, and allow the mixture to stand for 36 hours as the ice bath melts.

-

Collect the resulting camphorsulfonic acid on a suction filter and wash it with anhydrous ether.

-

Dry the product in a vacuum desiccator at room temperature. The expected yield is 530–580 g (38–42%).

Part 2: Synthesis of this compound via Phase Transfer Catalysis

This protocol is based on a modern, safer method that avoids hazardous solvents like toluene.[4][5]

Materials and Equipment:

-

500 mL four-necked, round-bottomed flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Camphorsulfonic acid (100 g)

-

Deionized water (100 g)

-

30% Sodium hydroxide solution (approx. 58 g)

-

Phase transfer catalyst (e.g., PEG-400, 5 g)

-

Benzaldehyde (45 g)

-

Hydrochloric acid

Procedure:

-

In the four-necked flask, dissolve 100 g of camphorsulfonic acid in 100 g of water with stirring at 25-30°C until the solution is clear.

-

While stirring, add approximately 58 g of 30% sodium hydroxide solution to adjust the pH to 7-8. If the solution is not clear, add a small amount of water until it is.

-

Add 5 g of PEG-400 to the clear solution.

-

Heat the reaction mixture to 45°C.

-

Slowly add 45 g of benzaldehyde dropwise over approximately 5 hours, maintaining the temperature at 45 ± 2°C.

-

After the addition is complete, continue stirring at 45°C for a period of time to ensure the reaction goes to completion (monitoring by TLC or HPLC is recommended).

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1.

-

The this compound will precipitate out of the solution.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

| Parameter | Camphorsulfonic Acid | This compound |

| Molecular Formula | C₁₀H₁₆O₄S | C₁₇H₂₀O₄S[6][7] |

| Molecular Weight | 232.29 g/mol [8] | 320.4 g/mol [6][9] |

| Appearance | Nearly white crystalline solid[3] | White solid[10] |

| Melting Point | 202–203°C (with decomposition)[3] | Not specified |

| Yield | 38–42%[3] | Not specified |

Characterization Data for this compound:

-

FTIR (cm⁻¹):

Experimental Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The presented protocol for the lab-scale synthesis of this compound offers a reliable and safer alternative to traditional methods. By utilizing a phase transfer catalyst, the use of hazardous organic solvents is circumvented, aligning with the principles of green chemistry. The detailed two-part procedure, encompassing the synthesis of the camphorsulfonic acid intermediate and the final condensation reaction, provides a clear pathway for researchers to obtain this valuable UV filtering agent. The provided characterization data serves as a benchmark for product verification.

References

- 1. This compound | 56039-58-8 | Benchchem [benchchem.com]

- 2. incibeauty.com [incibeauty.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN106831499B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 5. CN106831499A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. clearsynth.com [clearsynth.com]

- 8. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 9. This compound | C17H20O4S | CID 15349051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 56039-58-8 | GCA03958 [biosynth.com]

Application Notes and Protocols for the Quantification of Benzylidene Camphor Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene camphor sulfonic acid (BCSA), also known as Ecamsule, is a water-soluble organic UV filter widely used in sunscreen products to provide protection against UVA radiation. Accurate and reliable quantification of BCSA in cosmetic formulations and biological matrices is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and protocols for the quantification of BCSA using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC-UV Method for Quantification of this compound

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of UV filters in cosmetic products. The following protocol is a representative method for the analysis of this compound.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh approximately 0.1 g of the sunscreen cream or lotion into a 50 mL volumetric flask.

-

Add approximately 30 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) and sonicate for 15-20 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

-

Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-